An In-Depth Technical Guide to 3-(Methanesulfonylmethyl)benzonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 3-(Methanesulfonylmethyl)benzonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: 3-(Methanesulfonylmethyl)benzonitrile is a key organic intermediate characterized by its unique trifunctional structure: a benzonitrile group, a methylene bridge, and a methanesulfonyl moiety. This combination of a polar, electron-withdrawing sulfone and a versatile nitrile group on a stable aromatic ring makes it a valuable building block in modern medicinal chemistry. Its structural motifs are found in a variety of biologically active molecules, highlighting its importance for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and analysis, and an exploration of its role as a precursor to complex pharmaceutical agents.
Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
3-(Methanesulfonylmethyl)benzonitrile, also known as 3-(cyanobenzyl) methyl sulfone, possesses a distinct molecular architecture that dictates its reactivity and utility. The electron-withdrawing nature of both the nitrile (-CN) and methanesulfonyl (-SO₂CH₃) groups influences the electron density of the benzene ring, making it a versatile scaffold for further chemical modifications.
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IUPAC Name: 3-(Methanesulfonylmethyl)benzonitrile
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CAS Number: 90536-66-6
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Molecular Formula: C₉H₉NO₂S
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Molecular Weight: 195.24 g/mol
The structure is depicted below:
Caption: Chemical structure of 3-(Methanesulfonylmethyl)benzonitrile.
Key Physicochemical Data
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. A summary of the key properties for 3-(Methanesulfonylmethyl)benzonitrile is provided below.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Molecular Weight | 195.24 g/mol | Calculated |
| Purity | ≥97% | [1] |
| Storage | Room temperature, dry conditions | [1] |
Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of 3-(Methanesulfonylmethyl)benzonitrile is typically achieved through a nucleophilic substitution reaction. This common strategy leverages readily available starting materials. The core principle involves the displacement of a good leaving group, such as a halide, from a benzyl-position carbon by a sulfur-based nucleophile. Subsequent oxidation of the resulting sulfide to a sulfone completes the synthesis. This two-step process is generally efficient and allows for good control over the final product.
Common Synthetic Pathway
A prevalent method for synthesizing 3-(Methanesulfonylmethyl)benzonitrile begins with 3-cyanobenzyl bromide and sodium methanesulfinate. The methanesulfinate anion acts as the nucleophile, displacing the bromide ion.
Caption: Synthetic workflow for 3-(Methanesulfonylmethyl)benzonitrile.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Materials:
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3-Cyanobenzyl bromide
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Sodium methanesulfinate (Sodium methylsulfinate)
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Dimethylformamide (DMF), anhydrous
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (anhydrous)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-cyanobenzyl bromide (1.0 eq) in anhydrous DMF.
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Add sodium methanesulfinate (1.1 eq) to the solution portion-wise while stirring.
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Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the mixture into deionized water and extract the aqueous phase three times with ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Procedure:
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Dissolve the crude 3-(Methanesulfonylmethyl)benzonitrile in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
Analytical Characterization
Structural confirmation and purity assessment are critical validation steps.
The Importance of Structural Verification
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the standard method for determining its purity.
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), singlet for the benzylic CH₂, singlet for the sulfonyl CH₃. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the nitrile carbon, the benzylic carbon, and the sulfonyl methyl carbon. |
| MS (ESI+) | Expected m/z for [M+H]⁺ and [M+Na]⁺. |
Chromatographic Purity Assessment
An example of an HPLC method for purity analysis is provided below.
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Column: C18 reverse-phase column
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Detection: UV at 254 nm.
Role in Medicinal Chemistry and Drug Development
As a Key Building Block: The Sulfone and Nitrile Moieties
The methyl sulfone group is a common polar substituent in medicinal chemistry.[2] It often serves as a hydrogen bond acceptor and can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The nitrile group is a versatile functional group that can act as a bioisostere for other groups or be a key interacting element with a biological target.[3] It is found in over 30 FDA-approved pharmaceuticals.[3] The combination of these two groups makes 3-(Methanesulfonylmethyl)benzonitrile a valuable starting material. Benzonitrile derivatives, in general, are crucial precursors in the synthesis of various active pharmaceutical ingredients (APIs).[4]
Case Study: Precursor to Advanced Intermediates
While specific drugs directly containing the 3-(Methanesulfonylmethyl)benzonitrile scaffold are not prominently in the public domain, its structural elements are highly relevant. For instance, related benzonitrile structures are key to synthesizing drugs like Letrozole and Enzalutamide.[4] The sulfonylbenzonitrile moiety is present in more complex molecules investigated as potential therapeutics. For example, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile was developed as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) for potential use in psychiatric conditions.[5] This demonstrates the utility of the sulfonylbenzonitrile pharmacophore in designing molecules that target the central nervous system.
Conceptual Drug Discovery Workflow
The integration of a key intermediate like 3-(Methanesulfonylmethyl)benzonitrile into a drug discovery program follows a logical progression.
Caption: Conceptual workflow for utilizing a key intermediate in drug discovery.
Safety and Handling
Hazard Identification
Based on related structures like 4-(Methylsulfonyl)phenylacetic acid, compounds in this class may cause skin and eye irritation.[6]
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Hazard Statements: May cause eye irritation.[7]
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Precautionary Statements: Wear protective gloves, clothing, and eye protection. Wash hands and any exposed skin thoroughly after handling.[6]
Recommended Handling and Storage Procedures
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Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
Conclusion
3-(Methanesulfonylmethyl)benzonitrile is a strategically important molecule for chemical and pharmaceutical research. Its synthesis is straightforward, and its structure offers multiple points for chemical modification. The presence of both the methanesulfonyl and nitrile functional groups provides a unique combination of physicochemical properties that are desirable in the design of novel therapeutic agents. This guide has provided the core technical information necessary for researchers to effectively synthesize, characterize, and utilize this valuable chemical intermediate in their research and development endeavors.
References
-
PubChem. 3-Tolunitrile | C8H7N | CID 12104. Available from: [Link]
-
Cheméo. Chemical Properties of Benzonitrile, 3-methyl- (CAS 620-22-4). Available from: [Link]
-
MySkinRecipes. 3-(Methylsulfonyl)benzonitrile. Available from: [Link]
- Google Patents. US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
- Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
NIST. Benzonitrile, 3-methyl- - NIST WebBook. Available from: [Link]
-
PMC. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]
-
PMC. A reagent to access methyl sulfones. Available from: [Link]
- Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
-
ResearchGate. A reagent to access methyl sulfones. Available from: [Link]
-
MDPI. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Available from: [Link]
- Google Patents. US20130225865A1 - Process for preparing 3-methylsulfonylpropionitrile.
-
YouTube. Synthesis of Benzonitrile. Available from: [Link]
-
Chemsrc. 3-methylbenzonitrile | CAS#:620-22-4. Available from: [Link]
-
MDPI. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Available from: [Link]
-
ResearchGate. Significant functional methyl sulfones. Available from: [Link]
-
PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Available from: [Link]
-
Ottokemi. 3-Methyl benzonitrile, 99% 620-22-4 India. Available from: [Link]
Sources
- 1. 3-(Methylsulfonyl)benzonitrile [myskinrecipes.com]
- 2. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-(Methylsulfonyl)-phenylessigsäure 97% | Sigma-Aldrich [sigmaaldrich.com]
